REACTION_CXSMILES
|
[N+:1]([O:4][CH2:5][CH2:6][NH:7][C:8]([C:10]1[N:11]=[C:12]([CH3:15])[S:13][CH:14]=1)=[O:9])([O-:3])=[O:2].[ClH:16]>>[ClH:16].[N+:1]([O:4][CH2:5][CH2:6][NH:7][C:8]([C:10]1[N:11]=[C:12]([CH3:15])[S:13][CH:14]=1)=[O:9])([O-:3])=[O:2] |f:2.3|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])OCCNC(=O)C=1N=C(SC1)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
followed by recrystallization from ethanol
|
Name
|
|
Type
|
product
|
Smiles
|
Cl.[N+](=O)([O-])OCCNC(=O)C=1N=C(SC1)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |